TPT-260 In Vivo Infarct Reduction in MCAO Stroke Model: Peer-Reviewed Efficacy vs. TPT-197/TPT-172 Unvalidated Status
In a peer-reviewed MCAO mouse model of ischemic stroke, TPT-260 (5 mg/kg, i.p., administered 24 hours prior to MCAO surgery) significantly reduced brain infarct area relative to saline-treated controls [1]. This in vivo neuroprotective efficacy stands in contrast to TPT-197 and TPT-172, for which no peer-reviewed studies in ischemic stroke models exist. Bederson neurological scoring confirmed functional improvement in TPT-260-treated animals [1].
| Evidence Dimension | Brain infarct area reduction in MCAO mouse model |
|---|---|
| Target Compound Data | Significant reduction in infarct area on the affected brain hemisphere; p < 0.05 |
| Comparator Or Baseline | Saline-treated MCAO controls (infarct area baseline); TPT-197 and TPT-172 have no published data in this model |
| Quantified Difference | Statistically significant reduction vs. saline; comparators lack any stroke model validation |
| Conditions | C57BL/6 mice, 5 mg/kg TPT-260 intraperitoneal injection 24h pre-MCAO, TTC staining at 3h post-surgery |
Why This Matters
For laboratories establishing ischemic stroke models, TPT-260 is the only TPT-series compound with peer-reviewed in vivo efficacy data, enabling reproducible experimental design without unvalidated compound risk.
- [1] Wang X, et al. Therapeutic Potential of TPT-260 in Ischemic Stroke. J Inflamm Res. 2025;18:3055-3066. Figure 1B-C. View Source
